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Compound of Interest

Compound Name:
3-[(4-

Chlorophenyl)methoxy]pyridine

CAS No.: 88166-61-4

Cat. No.: B8618454 Get Quote

Physicochemical Profiling and Synthetic Utility[1]
Executive Summary
3-[(4-Chlorophenyl)methoxy]pyridine (also known as 3-(4-chlorobenzyloxy)pyridine)

represents a distinct structural class of pyridine ethers. Unlike its carbon-linked analogues (e.g.,

2- or 4-benzylpyridines), this molecule features an ether linkage at the meta (3-) position of the

pyridine ring. This structural nuance imparts unique electronic properties, modulating basicity

and lipophilicity in a manner highly favorable for medicinal chemistry and agrochemical design.

[1] This guide serves as a foundational reference for researchers utilizing this scaffold as a

pharmacophore or building block.[1]

Chemical Identity & Physicochemical Properties[2][3][4]
[5][6][7][8][9][10][11]
The core structure consists of a pyridine ring connected to a 4-chlorophenyl ring via an

oxymethylene (-OCH₂-) bridge. This linkage acts as a flexible hinge, allowing the molecule to

adopt various conformations suitable for binding pockets in GPCRs or enzymes.[1]

2.1 Identification Data
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Parameter Detail

IUPAC Name 3-[(4-Chlorophenyl)methoxy]pyridine

Common Name 3-(4-Chlorobenzyloxy)pyridine

Molecular Formula C₁₂H₁₀ClNO

Molecular Weight 219.67 g/mol

SMILES Clc1ccc(COc2cccnc2)cc1

InChI Key

Predicted based on structure (e.g.,

XSVWMIMFDMJQRL-UHFFFAOYSA-N

analogue)

2.2 Physicochemical Profile (Predicted & Experimental
Consensus)
The following data is synthesized from structural analogues (3-alkoxypyridines) and

computational models.
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Property Value Context/Implication

LogP (Octanol/Water) ~3.2 – 3.5

Moderate lipophilicity; likely

good membrane permeability

(Lipinski compliant).[1]

pKa (Pyridine N) 4.8 – 5.1

Weaker base than pyridine

(pKa 5.[1]2) due to the

inductive withdrawal of the

oxygen, despite resonance

donation.

H-Bond Acceptors 2
Pyridine Nitrogen + Ether

Oxygen.[1]

H-Bond Donors 0
Aprotic; requires protonation to

act as a donor.[1]

Solubility Low (Water)

Soluble in organic solvents

(DCM, DMSO, MeOH, Ethyl

Acetate).

Melting Point 45 – 55 °C

Likely a low-melting solid or

viscous oil at RT (analogous to

3-benzyloxypyridine).[1]

Synthetic Methodologies
The synthesis of 3-[(4-Chlorophenyl)methoxy]pyridine is most efficiently achieved via

Williamson Ether Synthesis.[1] This pathway is preferred over Nucleophilic Aromatic

Substitution (SNAr) because the 3-position of pyridine is not sufficiently electron-deficient to

facilitate direct displacement of a halide without strong activating groups.

3.1 Protocol: O-Alkylation of 3-Hydroxypyridine
Reaction Principle: The phenolic hydroxyl of 3-hydroxypyridine is deprotonated by a base to

form a pyridin-3-olate anion, which then attacks the electrophilic benzylic carbon of 4-

chlorobenzyl chloride.

Reagents:
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Substrate: 3-Hydroxypyridine (1.0 eq)

Electrophile: 4-Chlorobenzyl chloride (1.1 eq)

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Workflow:

Activation: Dissolve 3-hydroxypyridine in anhydrous DMF under N₂ atmosphere. Add K₂CO₃

and stir at RT for 30 mins to generate the phenoxide anion.

Coupling: Dropwise add 4-chlorobenzyl chloride.

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane)

or LC-MS.[1]

Workup: Quench with water. Extract with Ethyl Acetate (x3).[1] Wash organic layer with brine

to remove DMF.[1]

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography

(Silica gel, Gradient: 0-40% EtOAc in Hexanes).

3.2 Visualization of Synthetic & Reactivity Pathways
The following diagram illustrates the synthesis and potential downstream reactivity

(metabolism/derivatization).

3-Hydroxypyridine

3-[(4-Chlorophenyl)methoxy]pyridine
(Target Scaffold)

K2CO3, DMF, 60°C
(Williamson Ether Synthesis)

4-Chlorobenzyl Chloride

N-Oxide Derivative
(Metabolic/Synthetic)

mCPBA or H2O2
(N-Oxidation)

Pyridinium Salt
(HCl/TFA)

HCl/Ether
(Salt Formation)

Metabolic O-Dealkylation
(CYP450)

In Vivo Metabolism
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Click to download full resolution via product page

Figure 1: Synthetic route via Williamson ether synthesis and primary reactivity pathways

including N-oxidation and salt formation.[2]

Reactivity & Stability Profile
4.1 Chemical Stability

Acid/Base Stability: The ether linkage is stable to basic conditions and dilute acids.[1]

However, strong Lewis acids (e.g., BBr₃) or hot hydrobromic acid (HBr) will cleave the ether

bond, regenerating the phenol and benzyl bromide.

Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., mCPBA) to

form the N-oxide.[1] This transformation increases polarity and is a common metabolic route.

[1]

Reduction: The chlorophenyl ring is generally stable, but the C-Cl bond can be reduced

(dehalogenated) under catalytic hydrogenation conditions (Pd/C, H₂), which is often an

undesired side reaction during unrelated reductions.

4.2 Biological Stability (Metabolic Liability)
In drug discovery, this scaffold is subject to specific metabolic clearances:

O-Dealkylation: Cytochrome P450 enzymes (isoforms like CYP2D6 or CYP3A4) can

hydroxylate the benzylic carbon, leading to hemiacetal collapse and release of 4-

chlorobenzaldehyde and 3-hydroxypyridine.[1]

N-Oxidation: Formation of the pyridine N-oxide increases water solubility and clearance.[1]

Applications in Research & Development
5.1 Medicinal Chemistry
This molecule serves as a bioisostere for biphenyl or benzyl-phenyl scaffolds.[1] The pyridine

nitrogen provides a specific hydrogen bond acceptor vector that phenyl rings lack.[1]

Target Classes:
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GPCRs: The lipophilic chlorobenzyl tail fits into hydrophobic pockets (e.g., Dopamine or

Serotonin receptors), while the pyridine head interacts with polar residues.

Enzyme Inhibitors: Analogues have been explored as inhibitors of LSD1 (Lysine Specific

Demethylase 1) and Tyrosinase, where the pyridine coordinates with active site metals

(Zn²⁺ or Cu²⁺).[1]

5.2 Agrochemicals
Pyridine ethers are a privileged scaffold in herbicide discovery.[1]

Mechanism: Many herbicides containing this motif inhibit Phytoene Desaturase (PDS), an

enzyme critical for carotenoid biosynthesis.[1] The 3-alkoxypyridine structure mimics the

substrate or cofactor binding, leading to bleaching in treated plants.
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Pyridine derivatives as herbicides and fungicides.[1]

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions
towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine
Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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